n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

SDS-PAGE Monoclonal Antibody Analysis Biosimilar Characterization

This acetylated Tris derivative is the definitive counter-ion for Tris-acetate-EDTA (TAE) and Tris-acetate/SDS running buffers. Unlike Tris-HCl or Tris-glycine, it delivers lower current, reduced Joule heating, and sharper resolution of high-MW proteins (>150 kDa) and supercoiled DNA. Validated for mAb biosimilar analysis with CE-SDS-correlated results. Ideal for downstream enzymatic applications. Ensure lot-to-lot reproducibility; standardize your electrophoresis workflow today.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 7534-51-2
Cat. No. B1595205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
CAS7534-51-2
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)(CO)CO
InChIInChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11)
InChIKeyJGAAIGKMNGHHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2): Procurement and Specifications for Tris-Acetate Buffer Systems


N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide (CAS 7534-51-2), commonly referred to as Tris-acetate or an acetylated derivative of Tris (tris(hydroxymethyl)aminomethane), is an organic buffer salt with the molecular formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol [1][2]. This compound is primarily utilized as a key component in the formulation of Tris-acetate-EDTA (TAE) and Tris-acetate/SDS running buffers, which are standard systems in nucleic acid electrophoresis and high-molecular-weight protein separation, respectively [3][4]. Its functional utility arises from its specific combination of Tris and acetate ions, which establishes a distinct pH operating range and electrophoretic performance profile compared to other common Tris-based buffers like Tris-HCl, Tris-glycine, and Tris-borate [5].

Why Tris-Acetate (CAS 7534-51-2) Cannot Be Replaced by Tris-HCl, Tris-Glycine, or Tris-Borate in Critical Applications


Generic substitution of Tris-acetate with alternative Tris-based buffers (e.g., Tris-HCl, Tris-glycine, Tris-borate) is scientifically invalid for specific applications due to fundamental differences in ionic composition, buffering capacity, and electrophoretic performance. While all are Tris-based systems, the counter-ion (acetate vs. chloride, glycinate, or borate) critically defines the buffer's pKa match, operating pH range, and interaction with the gel matrix [1][2]. Specifically, Tris-acetate systems generate lower currents and less Joule heating than Tris-borate-EDTA (TBE) buffers at equivalent voltages [3], and they resolve high-molecular-weight proteins (>150 kDa) more accurately than Tris-glycine systems, which can cause smearing and inaccurate molecular weight estimation [4]. Furthermore, in nucleic acid electrophoresis, TAE buffer facilitates significantly faster migration of linear double-stranded DNA compared to TBE, directly impacting experimental turnaround time and resolution of supercoiled DNA forms [5]. Substitution without empirical validation introduces uncontrolled variables that compromise data reproducibility and may lead to failed separations.

Quantitative Evidence for Selecting Tris-Acetate (CAS 7534-51-2) Over Alternative Buffer Systems


Tris-Acetate SDS-PAGE Resolves IgG Monoclonal Antibodies with Sharper Bands and Accurate Molecular Weight vs. Tris-Glycine

In a direct comparison of SDS-PAGE systems for monoclonal antibody analysis, a modified Tris-acetate system provided sharper bands, more accurate molecular weight determination, and higher resolution than the traditional Tris-glycine Laemmli system [1]. The Tris-acetate system operates at a significantly lower pH during electrophoresis (approximately pH 8.1 vs. pH 9.5 for Tris-glycine), reducing gel-induced protein modifications [2].

SDS-PAGE Monoclonal Antibody Analysis Biosimilar Characterization

Tris-Acetate-EDTA (TAE) Gels Exhibit a Significantly Smaller Apparent Pore Size than Tris-Borate-EDTA (TBE) Gels

A quantitative study comparing polyacrylamide gels cast and run in TAE (Tris-acetate-EDTA) versus TBE (Tris-borate-EDTA) buffers demonstrated that TAE gels have a systematically smaller apparent pore size than TBE gels across all acrylamide concentrations tested [1]. This difference directly affects the sieving properties and resolution of the gel.

Polyacrylamide Gel Electrophoresis Gel Pore Size DNA Electrophoresis

TAE Buffer Enables Faster Migration of Linear Double-Stranded DNA and Superior Resolution of Supercoiled DNA Compared to TBE

For agarose gel electrophoresis of nucleic acids, TAE (Tris-acetate-EDTA) buffer provides a distinct performance profile compared to TBE (Tris-borate-EDTA). TAE has a lower buffering capacity but allows for faster migration of linear double-stranded DNA fragments and better resolution of supercoiled DNA forms [1][2].

Agarose Gel Electrophoresis Nucleic Acid Separation Molecular Biology

Tris-Acetate Buffers Have Lower Buffering Capacity but Generate Less Joule Heating Than Tris-Borate Buffers

Quantitative analysis of electrophoresis buffers demonstrates that Tris-acetate systems have a lower ionic strength and buffering capacity compared to Tris-borate systems, which translates into lower current per unit voltage and reduced Joule heating [1]. This property is beneficial for high-voltage applications where temperature control is critical.

Buffer Chemistry Electrophoresis Optimization Joule Heating

Validated Application Scenarios for Tris-Acetate (CAS 7534-51-2) Buffer Systems in Biotechnology and Pharmaceutical Research


Quality Control and Biosimilarity Assessment of Therapeutic Monoclonal Antibodies (IgG1, IgG2)

For the characterization of therapeutic monoclonal antibodies (mAbs) and their biosimilars, Tris-acetate SDS-PAGE systems provide superior resolution and accurate molecular weight determination compared to traditional Tris-glycine Laemmli systems [1]. Specifically, IgG2 samples appear as a single sharp band on Tris-acetate gels, whereas Tris-glycine gels produce smearing, complicating purity assessment and fragment quantification [1]. The results obtained with Tris-acetate SDS-PAGE more closely match those from Capillary Gel Electrophoresis (CE-SDS), which is the gold standard reference method, making this buffer system a more reliable and cost-effective choice for routine quality control [1].

Separation and Analysis of High-Molecular-Weight Proteins (>150 kDa)

Tris-acetate/SDS running buffer is specifically validated for the resolution of high-molecular-weight proteins ranging from 36 to 400 kDa under denaturing conditions on Tris-acetate gels [1][2]. The significantly lower operating pH of 8.1 during electrophoresis, compared to the pH 9.5 of traditional Laemmli systems, minimizes gel-induced protein modifications and enables better band resolution [2]. This application is critical for the analysis of large protein complexes, membrane proteins, and other high-mass biopharmaceutical targets that are poorly resolved by standard Tris-glycine systems [1].

Routine Agarose Gel Electrophoresis of DNA for Cloning and Downstream Enzymatic Applications

TAE (Tris-acetate-EDTA) buffer is the preferred choice for routine agarose gel electrophoresis when downstream enzymatic manipulations are planned, such as gel extraction, cloning, or PCR amplification [1]. Its key advantage is its compatibility with enzymatic reactions post-electrophoresis, a property not shared by all buffer systems [1]. Additionally, TAE enables faster migration of linear double-stranded DNA compared to TBE, reducing gel run times [2], and provides better resolution of supercoiled DNA forms, which is essential for accurate plasmid topology assessment [2].

High-Resolution Polyacrylamide Gel Electrophoresis of Small DNA Fragments

For applications requiring the high-resolution separation of small DNA fragments, TAE (Tris-acetate-EDTA) gels offer a demonstrable advantage over TBE gels due to their systematically smaller apparent pore size [1]. This physical difference, quantified as an apparent pore radius of approximately 2.8 nm for 8%T, 3%C TAE gels compared to 3.4 nm for equivalent TBE gels, provides enhanced sieving and sharper band resolution for smaller nucleic acid species [1]. This makes TAE the empirically superior choice for polyacrylamide gel applications such as mutation detection by SSCP, DNA footprinting, and fine-scale fragment analysis.

Technical Documentation Hub

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